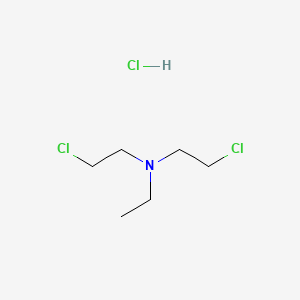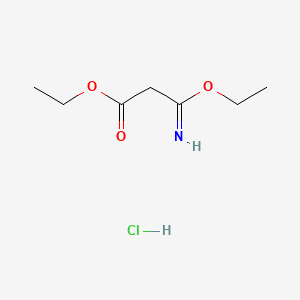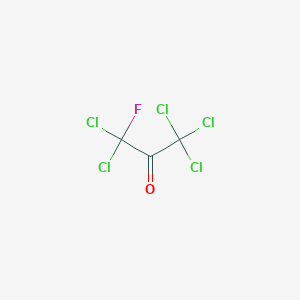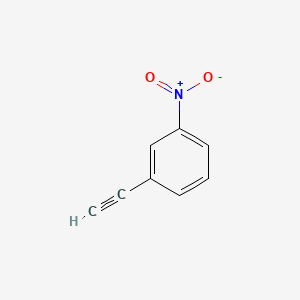
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is a chemical compound that is structurally related to various other compounds that have been synthesized and studied for different applications. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structures, and chemical reactions can provide insights into the properties and potential applications of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, such as reductive alkylation, hydrogenation, and cyclization. For instance, ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt were synthesized through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography . Similarly, bis-(2-chloroethyl-1,2-3H) methylamine hydrochloride was prepared starting from acetylene-1,2-3H, which was selectively hydrogenated to ethylene-1,2-3H, and then converted to ethyleneoxide-1,2-3H for further synthesis . These methods indicate that the synthesis of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride could potentially be achieved through similar pathways, with careful consideration of reagents and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride can be complex, with the presence of functional groups that can undergo various chemical reactions. For example, ethyl-2-(2-chloroethyl)acrylate was used as an α-cyclopropylester cation synthon, reacting with different nucleophiles to afford functionalized cyclopropane esters . The presence of chloroethyl groups in these compounds suggests that the molecular structure of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride would also allow for reactivity with nucleophiles, potentially leading to a variety of derivatives.
Chemical Reactions Analysis
The chemical reactions involving chloroethyl groups can be quite diverse. The hydrolysis of 2-chloroethyl ethyl sulfide, for example, revealed the formation of sulfonium salts and provided insights into the reaction mechanism, which could be influenced by the presence of excess chloride . This suggests that the chemical behavior of 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride in hydrolytic conditions could also lead to interesting and unexpected products or reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing chloroethyl groups and amine functionalities can vary widely. The synthesis of 2-chloroethylamine hydrochloride, for example, resulted in a high yield and purity, indicating that the compound is stable under certain conditions and can be obtained in a pure state . This implies that 2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride might also be synthesized with high purity and yield under optimized conditions, and its physical properties such as stability and hygroscopicity would need to be characterized to determine its suitability for various applications.
Safety And Hazards
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and genetic defects . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . The compound should be handled only in well-ventilated areas or outdoors .
Propriétés
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N.ClH/c1-2-9(5-3-7)6-4-8;/h2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATUMHLLJZPGJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCl)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189471 |
Source


|
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloroethyl)-N-ethylethanamine hydrochloride | |
CAS RN |
3590-07-6 |
Source


|
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylamine, 2,2'-dichloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














